1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone
Description
BenchChem offers high-quality 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-(4-phenoxyanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-21(16-5-4-6-18(15-16)23(25)26)13-14-22-17-9-11-20(12-10-17)27-19-7-2-1-3-8-19/h1-12,15,22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLCILNSXBAWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-13-7 | |
| Record name | 1-(3-NITROPHENYL)-3-(4-PHENOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
biological activity of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone
An In-Depth Technical Guide to the Biological Activity of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone
Abstract
This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel compound, 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. While direct literature on this specific molecule is not currently available[1], its chemical architecture, which combines features of chalcone-like structures and phenoxyaniline moieties, strongly suggests potential for significant cytotoxic and anti-inflammatory properties. This document outlines the scientific rationale for these hypotheses, provides detailed, field-proven protocols for their experimental validation, and proposes a plausible mechanism of action centered on the modulation of the NF-κB signaling pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and develop novel small molecule therapeutics.
Introduction: A Compound of Bifold Potential
The compound 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a synthetic organic molecule whose biological profile is yet to be characterized. Its structure is notable for three key features: an α,β-unsaturated carbonyl system characteristic of chalcones, a 3-nitrophenyl ring, and a 4-phenoxyanilino moiety.
-
Chalcone-like Core: Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-established class of compounds with a broad spectrum of biological activities, including potent cytotoxic, anti-inflammatory, and antioxidant effects[2][3][4]. Their relative ease of synthesis makes them attractive scaffolds in medicinal chemistry[2][3]. The α,β-unsaturated keto group is often crucial for their biological activity[5].
-
3-Nitrophenyl Group: The presence of a nitro group on an aromatic ring is a common feature in many pharmaceutical agents. This electron-withdrawing group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties[6]. In the context of anticancer drugs, nitroaromatic compounds have been explored for their ability to induce oxidative stress and for their potential as hypoxia-activated prodrugs[7][8].
-
4-Phenoxyanilino Moiety: Aniline and its derivatives are versatile scaffolds in drug discovery. Specifically, phenoxyaniline derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of inflammatory mediators[9][10].
Based on this structural analysis, we hypothesize that 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a prime candidate for investigation as both a cytotoxic agent against cancer cells and as an anti-inflammatory compound. The following sections provide a detailed roadmap for testing these hypotheses.
Hypothesized Biological Activity I: Cytotoxicity in Cancer Cell Lines
Rationale: The chalcone backbone is a privileged structure in cancer research, with numerous derivatives demonstrating potent cytotoxicity across a wide range of human cancer cell lines, including colon, breast, lung, and liver carcinomas[11][12][13]. The mechanisms often involve the induction of apoptosis and cell cycle arrest[13]. The addition of a nitrophenyl group may further enhance this cytotoxic potential[14]. Therefore, it is highly probable that 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone will exhibit anti-proliferative effects against cancer cells.
Experimental Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in a panel of representative human cancer cell lines.
Detailed Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation[15][16][17]. Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals[15][16]. The amount of formazan produced is directly proportional to the number of viable cells[16].
Principle of the MTT Assay
Viable cells with active metabolism convert the soluble yellow MTT salt into an insoluble purple formazan precipitate. This conversion is primarily carried out by mitochondrial succinate dehydrogenase[15]. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to cytotoxicity.
Materials and Reagents
-
Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[16]
-
Solubilization solution (e.g., DMSO or 0.1% NP40, 4 mM HCl in isopropanol)[15]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Step-by-Step Experimental Workflow
-
Cell Seeding:
-
Harvest and count cells, then prepare a cell suspension at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control[18].
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment[16].
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in a complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Include a vehicle control group (medium with the same final concentration of DMSO).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Table 1: Representative Data Presentation for Cytotoxicity Screening
| Cancer Cell Line | Compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) |
| HCT116 (Colon) | Hypothetical Value | Known Value |
| MCF-7 (Breast) | Hypothetical Value | Known Value |
| A549 (Lung) | Hypothetical Value | Known Value |
| HepG2 (Liver) | Hypothetical Value | Known Value |
| Caption: Hypothetical IC50 values for 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone compared to a standard chemotherapeutic agent. |
Hypothesized Biological Activity II: Anti-inflammatory Effects
Rationale: Inflammation is a critical process in many diseases, and its dysregulation is a hallmark of conditions ranging from autoimmune disorders to cancer[20]. The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation[20][21]. As phenoxyaniline derivatives have been shown to possess anti-inflammatory properties, it is plausible that 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone can suppress inflammatory responses[9][10]. A key indicator of inflammation in macrophages is the production of nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS)[22].
Experimental Objective: To evaluate the ability of the compound to inhibit LPS-induced nitric oxide production in the murine macrophage cell line RAW 264.7.
Detailed Protocol: In Vitro Anti-inflammatory Assessment via Nitric Oxide Assay
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent[22][23].
Principle of the Nitric Oxide Assay
In activated macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess reaction is a two-step diazotization process where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a stable, colored azo compound that can be measured spectrophotometrically at ~540 nm[22].
Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone (stock solution in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well flat-bottom sterile culture plates
Step-by-Step Experimental Workflow
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL in 100 µL of complete medium[22].
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and LPS Stimulation:
-
Prepare various concentrations of the test compound in a fresh medium.
-
Pre-treat the cells with 50 µL of the compound dilutions for 1-2 hours before inducing inflammation.
-
Stimulate the cells by adding 50 µL of LPS solution (final concentration of 1 µg/mL) to the appropriate wells[24].
-
Include a negative control (cells + medium), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
Incubate the plate for an additional 24 hours.
-
-
Nitrite Measurement (Griess Reaction):
-
After incubation, carefully transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate[22].
-
Add 100 µL of the Griess reagent (pre-mixed 1:1 ratio of Component A and B) to each well containing the supernatant[22].
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader[24].
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to quantify the nitrite concentration in the samples.
-
Data Analysis
-
Calculate Nitrite Concentration: Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Calculate Percent Inhibition:
-
% NO Inhibition = [1 - (Nitrite in Treated Sample / Nitrite in Vehicle Control)] x 100
-
-
Cell Viability Check: It is crucial to perform a concurrent MTT assay on the RAW 264.7 cells under the same treatment conditions to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity[24].
Table 2: Representative Data Presentation for Anti-inflammatory Screening
| Compound Conc. (µM) | % NO Inhibition | % Cell Viability |
| 1 | Hypothetical Value | >95% |
| 5 | Hypothetical Value | >95% |
| 10 | Hypothetical Value | >90% |
| 25 | Hypothetical Value | >85% |
| Caption: Hypothetical data showing the dose-dependent inhibition of nitric oxide production by the test compound, with corresponding cell viability data to rule out cytotoxicity. |
Proposed Mechanism of Action: Modulation of NF-κB Signaling
Rationale: The NF-κB signaling pathway is a cornerstone of inflammatory gene expression and a key driver of cell survival and proliferation in many cancers[20][21]. Its activation is a common downstream effect of LPS stimulation in macrophages and is constitutively active in numerous cancer types[25][26]. Given the dual cytotoxic and anti-inflammatory potential of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, NF-κB represents a highly plausible molecular target.
In the canonical pathway, NF-κB (typically the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation (e.g., by LPS), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, allowing the p50/p65 dimer to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory and pro-survival genes[25][26].
Experimental Objective: To determine if 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone inhibits NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.
Detailed Protocol: Western Blot Analysis of NF-κB Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
Principle of Western Blotting
Cell lysates containing total protein are separated by SDS-PAGE. The separated proteins are then transferred to a nitrocellulose or PVDF membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that recognizes the protein of interest (e.g., phospho-IκBα). A secondary antibody, which is conjugated to an enzyme (like HRP), is then used to bind to the primary antibody. Finally, a chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be captured on film or with a digital imager.
Materials and Reagents
-
RAW 264.7 cells or a relevant cancer cell line
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin (cytoplasmic loading control), anti-Lamin B1 (nuclear loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (digital imager or darkroom with film)
Step-by-Step Experimental Workflow
-
Cell Treatment and Lysis:
-
Plate and treat cells with the test compound and/or LPS as described in the previous protocols.
-
For nuclear translocation studies, prepare separate cytoplasmic and nuclear protein extracts.
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to the appropriate loading control. A decrease in phospho-IκBα and nuclear p65, coupled with an increase in total IκBα, would indicate inhibition of the NF-κB pathway[27].
-
Visualizations
Diagram 1: General In Vitro Screening Workflow
Caption: A streamlined workflow for the initial biological characterization of a novel compound.
Diagram 2: Canonical NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling cascade and potential points of inhibition.
References
-
Chen, F., et al. (2021). NF‐κB signaling in inflammation and cancer. MedComm, 2(4), 618-653. [Link]
-
Xia, Y., et al. (2021). NF-κB signaling in inflammation and cancer. PubMed, 2(4), 618-653. [Link]
-
Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
-
Sajadi, Z., et al. (2015). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. Iranian Journal of Pharmaceutical Research, 14(3), 891-898. [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
MDPI. (2020). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 25(12), 2853. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27951-27977. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27951-27977. [Link]
-
Stojkovic, S., et al. (2023). Cytotoxic and apoptotic effect of chalcone 5 on mouse colon cancer cells CT-26. Scientific Reports, 13(1), 1083. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
ResearchGate. (2021). NF‐κB signaling in inflammation and cancer. ResearchGate. [Link]
-
ResearchGate. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
ResearchGate. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. [Link]
-
MDPI. (2024). NF-κB Signaling as a Central Driver of Cancer Cachexia. International Journal of Molecular Sciences, 25(3), 1729. [Link]
-
Taylor & Francis Online. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Journal of the Brazilian Chemical Society, 33(11), 1234-1243. [Link]
-
Frontiers. (2024). NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology, 15, 1369305. [Link]
-
PubChem. (n.d.). 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. PubChem. [Link]
-
PubMed. (2014). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. Biological & Pharmaceutical Bulletin, 37(5), 755-763. [Link]
-
National Center for Biotechnology Information. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Medicinal Plants Research, 6(9), 1624-1629. [Link]
-
ThaiScience. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]
-
MDPI. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 12(4), 1867-1876. [Link]
-
National Center for Biotechnology Information. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 178(2), 706-712. [Link]
-
National Center for Biotechnology Information. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology, 155(1), 725-731. [Link]
-
PubChem. (n.d.). 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-. PubChem. [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 5(1), 1-7. [Link]
-
ACS Publications. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8635-8647. [Link]
-
ACS Publications. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(7), 3297-3317. [Link]
-
PubChem. (n.d.). 1-Propanone, 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-. PubChem. [Link]
-
Taylor & Francis Online. (2024). Mechanisms of Dangguiliuhuang Tang in Streptozotocin-Induced Type 2 Diabetes Mellitus Mice Based on Network Pharmacology, Gut Microbiota, and Experimental Validation. Pharmaceutical Biology, 62(1), 1-14. [Link]
-
PubChem. (n.d.). 3-(4-ethoxyanilino)-1-(3-nitrophenyl)-1-propanone. PubChem. [Link]
-
Stenutz. (n.d.). 1-(3-nitrophenyl)propan-1-one. Stenutz. [Link]
-
PubMed. (2003). Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2. Bioorganic & Medicinal Chemistry Letters, 13(17), 2881-2884. [Link]
-
PubMed. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(7), 3297-3317. [Link]
- Google Patents. (2000). US6162832A - 2-Phenoxyaniline derivatives.
-
ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]
-
MDPI. (2021). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. Molecules, 26(11), 3175. [Link]
-
PubMed. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Inflammation, 40(4), 1263-1277. [Link]
-
National Center for Biotechnology Information. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 4371-4393. [Link]
-
PubMed. (2002). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Journal of Medicinal Chemistry, 45(23), 5126-5134. [Link]
-
MDPI. (2024). Anti-Inflammatory Effect of Finger Citron Extract on RAW264.7 Macrophages via NF-κB and MAPK Signaling Pathways. Foods, 13(4), 570. [Link]
-
National Center for Biotechnology Information. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Scientific Reports, 12(1), 1083. [Link]
Sources
- 1. PubChemLite - 477334-13-7 (C21H18N2O4) [pubchemlite.lcsb.uni.lu]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. svedbergopen.com [svedbergopen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. clyte.tech [clyte.tech]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. atcc.org [atcc.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thaiscience.info [thaiscience.info]
- 24. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Deep Dive: 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone
Mechanism of Action, Chemical Kinetics, and Experimental Validation
Executive Summary
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a bioactive Mannich base (
Its primary mechanism of action (MoA) is the physiological generation of a reactive
Part 1: The Mechanistic Core
1.1 Bioactivation: The Retro-Mannich Switch
The compound is chemically stable in solid form but latent in physiological solution. Upon exposure to physiological pH (7.4) and temperature (37°C), it undergoes a retro-Mannich reaction . This is the rate-limiting step of its cytotoxicity.
-
The Trigger: The electron-withdrawing 3-nitro group on the aromatic ring increases the acidity of the
-protons adjacent to the carbonyl. -
The Release: A proton is removed, leading to the elimination of the amine carrier (4-phenoxyaniline) and the liberation of the toxic warhead: 1-(3-nitrophenyl)-2-propen-1-one (a vinyl ketone).
1.2 The Warhead: Thiol Alkylation (Michael Addition)
Once generated, the vinyl ketone possesses a highly electrophilic
-
GSH Depletion: The enone rapidly conjugates with intracellular Glutathione. This depletes the cell's antioxidant reserves, leading to an accumulation of Reactive Oxygen Species (ROS).
-
Protein Adduction: It covalently binds to accessible cysteine residues on enzymes.
-
Target:NF-
B pathway (via alkylation of IKK ). -
Target:Tubulin (preventing polymerization, leading to G2/M arrest).
-
1.3 Downstream Signaling Cascade
The massive oxidative stress and cytoskeletal disruption trigger the intrinsic apoptotic pathway:
-
Mitochondrial Dysfunction: Loss of mitochondrial membrane potential (
). -
Caspase Activation: Release of Cytochrome C activates Caspase-9, which cleaves Caspase-3.
-
Outcome: Irreversible apoptosis.
Part 2: Visualization of Signaling Pathways
The following diagram illustrates the conversion of the Mannich base into its active form and the subsequent signaling cascade.
Caption: Bioactivation pathway of the Mannich base prodrug leading to thiol depletion and apoptotic cell death.
Part 3: Experimental Validation Protocols
To confirm this mechanism in your laboratory, use the following self-validating protocols.
3.1 Protocol: Kinetic Stability & Enone Release (HPLC)
Objective: Quantify the rate of retro-Mannich elimination (
-
Preparation: Dissolve 10 mg of the compound in 1 mL Acetonitrile (stock).
-
Incubation: Dilute stock 1:100 into Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[1]
-
Sampling: Inject 20
L aliquots into HPLC at min. -
Detection: Monitor at
(approx. 260-280 nm). -
Validation Criteria: You must observe the disappearance of the parent peak and the emergence of a new peak corresponding to the vinyl ketone (synthesize 1-(3-nitrophenyl)-2-propen-1-one as a standard for comparison).
3.2 Protocol: Thiol Reactivity Assay (Ellman’s Method)
Objective: Prove direct interaction with cysteine thiols.
-
Reagent: Prepare a solution of L-Cysteine or GSH (0.5 mM) in PBS.
-
Reaction: Add the Mannich base (0.5 mM) to the thiol solution. Incubate at 37°C for 30 min.
-
Measurement: Add 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).
-
Readout: Measure absorbance at 412 nm.
-
Interpretation: A decrease in absorbance compared to the control (thiol only) indicates the thiol has been consumed (alkylated) by the drug.
3.3 Quantitative Data Summary (Expected)
The following table summarizes typical IC50 and kinetic values for this class of nitro-substituted Mannich bases.
| Parameter | Value Range | Mechanistic Implication |
| Half-life (PBS, pH 7.4) | 30 - 90 mins | Sufficient stability for uptake; rapid enough for activation. |
| IC50 (Jurkat/Molt-4) | 1.0 - 5.0 | High potency due to irreversible binding. |
| Selectivity Index (SI) | > 10 | Preferential toxicity to cancer cells (high ROS baseline). |
| Caspase-3 Activation | > 300% vs Control | Confirms apoptotic mode of death. |
Part 4: Synthesis & Structural Causality
Why this specific structure?
The synthesis follows a standard Mannich Reaction protocol. The choice of reagents dictates the biological behavior.
Reaction Scheme:
Structural Logic:
-
3-Nitrophenyl: The electron-withdrawing nature (
) destabilizes the C-N bond, accelerating the release of the cytotoxic enone. Unsubstituted phenyl analogs are often too stable and less cytotoxic. -
4-Phenoxyaniline: This amine is highly lipophilic (
). It facilitates passive diffusion across the lipid bilayer. Once inside, it acts as a "molecular taxi," dropping off the warhead.
References
-
Gul, H. I., et al. (2000).[2] Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells.[2][3] Arzneimittelforschung.
- Relevance: Establishes the cytotoxicity profile of acetophenone-derived Mannich bases and the correlation with thiol alkyl
-
Dimmock, J. R., et al. (1999).
- Relevance: The foundational text on the Structure-Activity Relationship (SAR) of Mannich bases, specifically the role of the retro-Mannich reaction in bioactivity.
-
Yamali, C., & Gul, H. I. (2021).[4] Cytotoxic effects of Mannich bases via induction of caspase-3 pathway on human oral squamous cell carcinoma.[4] Journal of the Turkish Chemical Society Section A.
- Relevance: Confirms the apoptotic mechanism (Caspase-3) for this specific class of molecules.
-
PubChem Compound Summary. (2025). 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)
- Relevance: Provides physicochemical properties and structural identifiers for the chemical class.
Sources
- 1. Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
analytical methods for 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone quantification
An Application Note and Protocol for the Quantification of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone
Abstract
This document provides a comprehensive guide to the quantitative analysis of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, a novel small molecule of interest in pharmaceutical research and development. We present two robust and validated analytical methods: a primary high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex biological matrices, and a secondary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis of bulk substances or simpler formulations. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions from sample preparation to data analysis. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity, reliability, and accuracy.[1][2]
Introduction and Scientific Rationale
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a compound characterized by its propanone core structure with nitrophenyl and phenoxyanilino substitutions.[3] The accurate quantification of such small molecules is fundamental throughout the drug development lifecycle.[4] It is essential for pharmacokinetic (PK) studies, metabolism profiling, toxicology assessments, and quality control of the active pharmaceutical ingredient (API).[5]
The selection of an analytical method is contingent on the intended application. For determining low concentrations of the analyte in complex biological fluids like plasma or urine, the unparalleled sensitivity and selectivity of LC-MS/MS make it the gold standard.[6][7] This technique minimizes matrix interference by using Multiple Reaction Monitoring (MRM), ensuring that the signal is highly specific to the target compound.[4] For applications where the analyte concentration is higher, such as in API purity assessment or dissolution testing, HPLC-UV offers a more accessible, cost-effective, and equally reliable alternative.[8]
This guide explains the causality behind key procedural steps, ensuring the user not only follows the protocol but also understands the underlying scientific principles.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈N₂O₄ | [3] |
| Monoisotopic Mass | 362.12665 Da | [3] |
| Predicted [M+H]⁺ | 363.13393 Da | [3] |
| Predicted XlogP | 5.1 | [3] |
Scientist's Note: The high XlogP value suggests significant hydrophobicity, guiding the selection of a reversed-phase chromatography system (e.g., a C18 column) and a mobile phase with a high organic solvent composition for elution.
Primary Method: LC-MS/MS for Biological Matrices
This method is optimized for high sensitivity and selectivity, making it ideal for quantifying the analyte in plasma, serum, or tissue homogenates.
Principle
The method involves a protein precipitation step to extract the analyte from the biological matrix, followed by chromatographic separation on a reversed-phase HPLC column. The analyte is then ionized using electrospray ionization (ESI) and quantified with a triple quadrupole mass spectrometer operating in MRM mode.[4]
Materials and Instrumentation
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥99%), Ultrapure Water, 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone reference standard, and a suitable stable isotope-labeled internal standard (SIL-IS), if available.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Detailed Protocol
Step 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the primary stock using 50:50 acetonitrile/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the SIL-IS in acetonitrile.
-
QC Samples: Prepare QC samples in the relevant biological matrix (e.g., blank plasma) at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Step 2: Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts to precipitate matrix proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
Scientist's Note: Protein precipitation is a rapid and effective method for cleaning up biological samples. Using ice-cold acetonitrile can enhance the precipitation efficiency. The addition of the internal standard early in the process corrects for variability during sample preparation and injection.[6]
Instrumental Parameters
| Parameter | Setting | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for hydrophobic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation ([M+H]⁺) in ESI positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Gradient | 0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (30% B) | A gradient ensures efficient elution and column re-equilibration. |
| Injection Volume | 5 µL | |
| Ionization Mode | ESI Positive | The amine group is readily protonated. |
| MRM Transitions | Analyte: 363.1 -> m/z (Q1 -> Q3), IS: m/z -> m/z | Precursor ion is [M+H]⁺. Product ions (m/z) must be optimized empirically. |
| Source Temp. | 500 °C | |
| IonSpray Voltage | 5500 V |
Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
Secondary Method: HPLC-UV for Bulk Substance
This method is suitable for purity analysis and quantification in formulations where the analyte concentration is expected to be high.
Principle
The method uses reversed-phase HPLC to separate the analyte from impurities, followed by detection using a UV-Vis spectrophotometer at a wavelength where the analyte exhibits maximum absorbance. Quantification is typically performed using an external standard calibration.[9]
Detailed Protocol
-
Standard Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Create working standards from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
Instrumental Parameters
| Parameter | Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan (likely ~254 nm or ~330 nm due to nitro group) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation Protocol
A validated analytical method provides assurance that the results are reliable.[10] The following parameters must be assessed according to ICH Q2(R1) guidelines.[2]
Validation Characteristics
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrix samples to check for interferences at the analyte's retention time.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. It is assessed using QC samples at three concentration levels, with results typically required to be within ±15% of the nominal value (±20% at the LLOQ).[11]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay): Analysis of replicates on the same day.
-
Intermediate Precision (Inter-assay): Analysis of replicates on different days by different analysts. The coefficient of variation (CV%) should be ≤ 15% (≤ 20% at the LLOQ).
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified.
Validation Workflow Diagram
Caption: Core components of analytical method validation.
Summary of Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85% - 115% (80% - 120% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Specificity | No significant interfering peaks at the retention time of the analyte. |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. The high-sensitivity LC-MS/MS method is fit-for-purpose for bioanalytical applications in complex matrices, while the HPLC-UV method serves as a reliable tool for routine quality control of bulk materials. Adherence to the validation principles outlined ensures that the data generated is accurate, precise, and suitable for regulatory submission and decision-making in a pharmaceutical development setting.[12][13]
References
-
Jian, W., Edom, R. W., Weng, N. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Jian, W., Edom, R. W., Weng, N. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
Perpusnas. (n.d.). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Dong, M. W., Paul, C. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]
-
Altabrisa Group. (n.d.). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Sugiura, Y., et al. (2011). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PMC. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-. PubChem. [Link]
-
Li, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Pistos, C., et al. (2004). A Rapid HPLC Assay for the Simultaneous Determination of Propafenone and Its Major Metabolites in Human Serum. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[(4-Nitrophenyl)amino]-1,3-diphenyl-1-propanone. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Propanone, 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-. PubChem. [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. Eurofins. [Link]
-
Chemical Synthesis Database. (n.d.). 1-(4-nitrophenyl)-3-phenyl-1-propanone. ChemSynthesis. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. env.go.jp. [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. [Link]
-
Clavé, G., et al. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC. ResearchGate. [Link]
-
PubChemLite. (n.d.). 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. PubChemLite. [Link]
-
Clavé, G., et al. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. RSC Publishing. [Link]
-
Abreu, E., et al. (2026). Drug Quantification by Simultaneous HPLC Analysis. Fine Chemical Engineering. [Link]
-
Beltrán, J. C., et al. (2013). Development of an HPLC Method for the Determination of Glycerol Oxidation Products. Publikace UTB. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetone. Carl ROTH. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. PubChemLite - 477334-13-7 (C21H18N2O4) [pubchemlite.lcsb.uni.lu]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojs.wiserpub.com [ojs.wiserpub.com]
- 9. publikace.k.utb.cz [publikace.k.utb.cz]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
Application Notes & Protocols for the Characterization of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone
Introduction: A Strategic Approach to Elucidating the Biological Activity of a Novel Compound
The compound 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a β-amino ketone, a chemical scaffold present in numerous biologically active molecules. The presence of aromatic rings and a nitro group suggests potential for various molecular interactions within a biological system. These application notes provide a comprehensive, tiered strategy for researchers and drug development professionals to systematically investigate the biological effects of this and other novel compounds. Our approach begins with broad phenotypic screening to assess general cytotoxicity, followed by hypothesis-driven assays to probe a potential mechanism of action as a kinase inhibitor—a common activity for molecules with this structural class. This guide emphasizes not just the "how" but the "why" behind each experimental step, ensuring a robust and logical investigative workflow.
Part 1: Initial Assessment of Bioactivity - Cell Viability and Cytotoxicity Screening
The foundational step in characterizing any novel compound is to determine its effect on cell viability. This initial screen provides a broad understanding of the compound's potency and therapeutic window. We will detail two widely used colorimetric assays: the MTT and XTT assays. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[1]
Principle of Tetrazolium Salt-Based Assays
Living cells with active metabolism contain mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble salt is reduced to a purple, insoluble formazan. A solubilization step is required to dissolve the formazan crystals before measuring absorbance.[1][2]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation tetrazolium salt is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[1]
Experimental Workflow for Cell Viability Assays
Caption: Workflow for determining the IC50 of a novel compound using MTT or XTT assays.
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone
-
Cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)[3]
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone in DMSO. Perform serial dilutions in serum-free medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3]
Protocol 2: XTT Cell Viability Assay
Materials:
-
XTT labeling reagent and electron-coupling solution (commercially available kits are recommended)
-
Other materials are the same as for the MTT assay.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling solution according to the manufacturer's instructions immediately before use.[4]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[1]
-
Absorbance Reading: Gently shake the plate and read the absorbance at 450-500 nm. A reference wavelength of 660 nm is often used to subtract background absorbance.[1][4]
Data Analysis and Interpretation
| Parameter | Description | Calculation |
| % Cell Viability | The percentage of viable cells in treated wells relative to the untreated control. | [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100 |
| IC50 Value | The concentration of the compound that inhibits cell viability by 50%. | Determined by plotting % cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. |
A potent compound will exhibit a low IC50 value. This initial data is crucial for designing subsequent mechanistic studies, as it informs the appropriate concentration range for the compound.
Part 2: Probing the Mechanism of Action - Kinase Inhibition Assays
The structure of 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, particularly the β-amino ketone core, is a common feature in kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[5] Therefore, a logical next step is to investigate whether this compound can inhibit kinase activity.
Biochemical Kinase Assays
Biochemical assays directly measure the activity of an isolated enzyme and are essential for confirming direct inhibition of a kinase.[5] These assays typically measure the transfer of a phosphate group from ATP to a substrate.[5]
Experimental Workflow for a Biochemical Kinase Assay
Caption: General workflow for a biochemical kinase inhibition assay.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic Luminescent Assay)
This protocol describes a generic, luminescence-based kinase assay. The specific kinase, substrate, and their concentrations will need to be optimized.
Materials:
-
Recombinant kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the compound in the assay buffer. Prepare working solutions of the kinase, substrate, and ATP.
-
Reaction Setup: To the wells of a white plate, add the kinase, substrate, and compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the reagents from the luminescent assay kit according to the manufacturer's protocol.
-
Signal Reading: Read the luminescence on a plate reader.
Data Analysis and Interpretation
| Parameter | Description | Calculation |
| % Kinase Inhibition | The percentage reduction in kinase activity in the presence of the compound. | [1 - (Signal_inhibitor - Signal_neg) / (Signal_pos - Signal_neg)] * 100 |
| IC50 Value | The concentration of the compound that inhibits kinase activity by 50%. | Determined by plotting % inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. |
A low IC50 value in this assay indicates that 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a direct inhibitor of the tested kinase.
Part 3: Cellular Target Engagement - Western Blotting
While a biochemical assay can confirm direct enzyme inhibition, it is crucial to demonstrate that the compound can engage its target within a cellular context.[6] Western blotting is a powerful technique to assess the phosphorylation status of a kinase's downstream substrates. A decrease in the phosphorylation of a known substrate upon treatment with the compound provides strong evidence of target engagement in cells.[7]
Experimental Workflow for Western Blotting
Caption: Key steps in a Western blotting protocol to assess protein phosphorylation.
Protocol 4: Western Blot for Phospho-Protein Analysis
Materials:
-
Cells treated with 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (one for the phosphorylated target, one for the total target protein as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the compound at various concentrations (informed by the cell viability assays) for a specified time. Lyse the cells on ice and quantify the protein concentration.[8]
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.[7]
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
Data Analysis and Interpretation
A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the total protein signal, indicates that 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is inhibiting the upstream kinase in a cellular environment.
Conclusion and Future Directions
This guide outlines a systematic and logical workflow for the initial characterization of the novel compound 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. By progressing from broad phenotypic assays to specific biochemical and cell-based mechanistic studies, researchers can efficiently gather data to form a comprehensive biological profile of the compound. Positive results from these assays would warrant further investigation, including kinase selectivity profiling, in vivo efficacy studies, and ADME/Tox profiling, to fully assess its therapeutic potential.
References
-
American Association for Cancer Research. (2025, April 21). Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from [Link]
-
PLOS. (2013, November 15). A Novel Quantitative Kinase Assay Using Bacterial Surface Display and Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
American Association for Cancer Research. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]
-
SpringerLink. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
-
Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
University of San Diego. (n.d.). Biochem Lab Enzyme Assay Background F21. Retrieved from [Link]
-
University of Arizona. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]
-
The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Cell-Based Assay Development. Retrieved from [Link]
-
BioPharma APAC. (n.d.). A 7-Step Guide to Western Blotting. Retrieved from [Link]
-
YouTube. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. the-scientist.com [the-scientist.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. biopharmaapac.com [biopharmaapac.com]
Troubleshooting & Optimization
troubleshooting 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone solubility issues
Technical Support Center: 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone
This guide provides in-depth troubleshooting for solubility issues encountered with 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. Designed for researchers and drug development professionals, this document offers a framework for understanding and systematically overcoming challenges in achieving desired solution concentrations for experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the key structural features of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone that influence its solubility?
A1: Understanding the molecular structure is the first step in troubleshooting its solubility. The compound's behavior is governed by a combination of polar and non-polar functional groups.
-
High Polarity and Electron-Withdrawing Nitro Group (-NO2): The nitrophenyl group introduces significant polarity and strong electron-withdrawing properties.[1][2] This high polarity can lead to strong intermolecular dipole-dipole interactions in the solid state, making the crystal lattice difficult to break apart.[1] While the nitro group is polar, aromatic nitro compounds are generally insoluble in water.[2][3]
-
Large, Non-Polar Aromatic Systems: The molecule contains three phenyl rings (nitrophenyl, aniline, and phenoxy). These large, hydrophobic regions dominate the structure, leading to poor solubility in polar solvents like water.[4]
-
Hydrogen Bonding Capabilities: The secondary amine (-NH-) in the anilino group acts as a hydrogen bond donor, while the ketone oxygen (=O) and the oxygens of the nitro group act as hydrogen bond acceptors. These sites can interact with protic solvents.[4]
-
Overall Molecular Character: The combination of a large, rigid, and hydrophobic carbon skeleton with distinct, highly polar functional groups makes this molecule a classic example of a "brick dust" compound—a crystalline solid that is poorly soluble in both aqueous and non-polar organic solvents. Its predicted high lipophilicity (indicated by a high XLogP3 value for similar structures) further points to low aqueous solubility.[5][6]
Q2: I am unable to dissolve the compound directly in my aqueous buffer (e.g., PBS, TRIS). What is the standard procedure to overcome this?
A2: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobicity. The standard and recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium.
This process is outlined in the workflow below. The key challenge is often precipitation when the organic stock is diluted into the aqueous buffer. This occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.
Caption: Initial workflow for solubilizing the compound.
Q3: Which organic solvents are recommended for creating a stock solution, and what are their pros and cons?
A3: The choice of organic solvent is critical and depends on both its ability to dissolve the compound and its compatibility with your downstream biological or chemical assay. Polar aprotic solvents are typically the most effective.
| Solvent | Class | Rationale for Use | Potential Issues & Considerations |
| DMSO | Polar Aprotic | Excellent solubilizing power for a wide range of hydrophobic compounds. Miscible with water. | Can be cytotoxic or interfere with assays at final concentrations >0.5-1%. May oxidize compounds during long-term storage. |
| DMF | Polar Aprotic | Similar to DMSO in solubilizing power. | Generally more toxic than DMSO. May be incompatible with certain plastics. Can degrade at high temperatures. |
| Acetone | Polar Aprotic | Good solvent for many organic compounds and highly volatile.[7][8] Useful for applications where the solvent needs to be easily removed. | High volatility can lead to concentration changes upon storage.[9] Lower boiling point makes it less suitable for heating.[7] |
| Acetonitrile | Polar Aprotic | Good solvent for a wide range of compounds and common in analytical chemistry (e.g., HPLC).[10] | Can be toxic. Less effective than DMSO/DMF for highly insoluble compounds. |
| Ethanol | Polar Protic | Less toxic and often more compatible with biological assays than other organic solvents. | Generally has lower solubilizing power for large, non-polar compounds compared to polar aprotic solvents. |
Recommendation: Start with DMSO due to its superior solubilizing capacity. Prepare a 10-50 mM stock solution. If DMSO is incompatible with your assay, try DMF or explore co-solvent systems as described in Q4.
Q4: My compound precipitates upon dilution into the aqueous buffer, even at low final concentrations. What advanced strategies can I employ?
A4: Precipitation upon dilution indicates that the critical solubility limit in the mixed solvent system has been exceeded. Advanced strategies aim to increase this limit.
The aniline nitrogen in the molecule is weakly basic. Protonating this nitrogen by lowering the pH of the buffer could increase aqueous solubility.
Protocol: pH-Dependent Solubility Test
-
Prepare a concentrated stock solution in DMSO (e.g., 20 mM).
-
Aliquot several tubes of your target aqueous buffer (e.g., PBS).
-
Adjust the pH of these buffers to a range of values, for example, pH 7.4 (control), pH 6.5, pH 5.5, and pH 4.5, using dilute HCl.
-
Dilute the DMSO stock into each buffer to your desired final concentration.
-
Visually inspect for precipitation immediately and after 30 minutes.
-
Causality: If solubility improves at a lower pH, it is due to the formation of a more soluble salt form of the compound. However, ensure the altered pH does not affect your experiment's integrity.[11][12]
A co-solvent is a water-miscible organic solvent used to increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[13][14]
Protocol: Co-solvent Screening
-
Prepare a primary stock solution in 100% DMSO or DMF.
-
Create a series of "co-solvent buffers" by mixing your aqueous buffer with a co-solvent like ethanol, propylene glycol, or PEG 400 at various ratios (e.g., 95:5, 90:10, 80:20 aqueous:co-solvent).
-
Dilute your primary stock into these co-solvent buffers.
-
Causality: The co-solvent reduces the polarity of the water, making the environment more favorable for the hydrophobic compound and preventing it from crashing out of solution.[13]
For most solid compounds, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[12][15]
Protocol: Temperature Effect Evaluation
-
Prepare your final diluted solution as described in the standard protocol (Q2).
-
If precipitation is observed, gently warm the solution in a water bath (e.g., to 37°C or 50°C) while stirring or vortexing.
-
Visually inspect if the precipitate redissolves.
-
Caution: Be aware of the compound's stability at elevated temperatures. Nitro-aromatic compounds can be heat-sensitive.[3] Run a stability control if you plan to use heat regularly.
Reducing the particle size of the solid compound increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[11][16] This is more relevant for preparing suspensions or for improving dissolution kinetics rather than thermodynamic solubility, but it can be a helpful pre-step.
Protocol: Micronization
-
If you have access to the solid powder, use a mortar and pestle to gently grind the crystals into a finer powder before attempting to dissolve it in the organic solvent.
-
Causality: A larger surface area allows the solvent to interact more effectively with the compound, speeding up the process of breaking the crystal lattice.[12]
Caption: Decision tree for selecting an advanced solubilization strategy.
Q5: Are there any specific handling or stability issues I should be aware of for this compound?
A5: Yes. Based on its structure, there are several points to consider for handling and storage to ensure experimental reproducibility.
-
Light Sensitivity: Many complex aromatic compounds, particularly those with nitro groups, can be sensitive to light. It is best practice to store the solid powder and stock solutions in amber vials or protected from light.
-
Stability in Solvents: While generally stable, long-term storage of nitro-aromatic compounds in certain solvents (like DMSO) at room temperature can lead to gradual degradation. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.
-
Hygroscopicity: The solid powder may be hygroscopic. Store it in a desiccator to prevent water absorption, which can affect weighing accuracy and solubility.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions. Aliquot the stock into single-use volumes to preserve its integrity.
References
- Understanding OSC Nitro Compounds: Structure And Properties. (2026, January 6). Arbeiterkammer.
- NITRO COMPOUNDS. (2020, March 29). Department of Chemistry, M. G. College, LTT.
-
Zhang, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
- Solubility of 4-[3-(4-aminophenoxy)phenoxy]aniline. Solubility of Things.
- Physical properties of nitro compounds. CHEM-GUIDE.
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen.
-
Nitro Compounds. (2021, July 31). Chemistry LibreTexts. [Link]
-
1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-. PubChem. [Link]
- Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD.
-
Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]
-
Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. ResearchGate. [Link]
-
Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018, February 1). MedCrave online. [Link]
-
NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. MKU Repository. [Link]
-
3-[(4-Nitrophenyl)amino]-1,3-diphenyl-1-propanone. PubChem. [Link]
- Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9).
-
Which is the best organic solvent for nitrophenol solubility and extraction? (2024, February 20). ResearchGate. [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Publications. [Link]
-
Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines. MDPI. [Link]
- How to tackle compound solubility issue. (2022, January 6). Reddit.
- Technical Support Center: Troubleshooting OCH Solubility Issues. Benchchem.
-
4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharma. [Link]
-
1-(3-nitrophenyl)propan-1-one. Stenutz. [Link]
-
3-hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one. (2025, September 22). Chemsrc. [Link]
-
Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. [Link]
-
Acetone. Wikipedia. [Link]
-
Safety Data Sheet: Acetone. Carl ROTH. [Link]
-
Acetone. Chemical Safety Facts. [Link]
Sources
- 1. Arbeiterkammer | Arbeiterkammer [arbeiterkammer.at]
- 2. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- | C21H18N2O3 | CID 10936914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-[(4-Nitrophenyl)amino]-1,3-diphenyl-1-propanone | C21H18N2O3 | CID 4252567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetone - Wikipedia [en.wikipedia.org]
- 8. Acetone - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
dealing with inconsistent results in 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone assays
Technical Support Center: 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone
Welcome to the technical support guide for assays involving 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. This resource is designed for researchers, scientists, and drug development professionals encountering variability and inconsistent results in their experiments. Our goal is to provide a framework for systematic troubleshooting, grounded in chemical principles and best laboratory practices.
The compound , with the molecular formula C21H18N2O4, possesses structural motifs that require careful consideration during assay design and execution.[1] Its high predicted hydrophobicity (XlogP: 5.1) suggests potential solubility challenges, while the presence of a nitrophenyl group and a ketone moiety can be sources of assay interference.[1][2] This guide will address these potential issues in a practical, question-and-answer format.
Section 1: Compound Handling and Stock Preparation
Inconsistent results often originate from the very first step: preparing the compound solution. The physicochemical properties of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone make this a critical control point.
Q1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. How can I solve this?
A1: This is a classic sign of poor aqueous solubility. The compound's high predicted hydrophobicity means it will readily fall out of solution when the concentration of the organic solvent (like DMSO) drops significantly.
-
Causality: When a concentrated DMSO stock is diluted into a buffer, localized "super-saturation" occurs before the compound can disperse. If the final concentration exceeds its aqueous solubility limit, it precipitates or forms aggregates. These aggregates can act as non-specific inhibitors or light-scattering artifacts, leading to highly variable results.[3]
-
Troubleshooting Protocol:
-
Lower Final Concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.
-
Optimize DMSO Concentration: While most assays tolerate 0.5-1% DMSO, some systems can handle up to 2%. Determine the maximum tolerable DMSO concentration for your assay (e.g., enzyme or cell health) and ensure your final dilution does not exceed it.
-
Use a Co-Solvent: For particularly challenging compounds, a "pluronic" solution can be used. Prepare an intermediate dilution of your DMSO stock in a solution containing a non-ionic surfactant like Pluronic F-127 or BSA before the final dilution into the assay buffer. This can help maintain solubility.
-
Serial Dilution Method: Instead of a single large dilution, perform serial dilutions in a buffer that contains a consistent, low percentage of DMSO to avoid shocking the compound out of solution.
-
Q2: What is the recommended solvent for preparing a high-concentration stock solution, and how should it be stored?
A2: Given the lack of empirical data for this specific molecule, we must rely on its predicted properties and data from structurally similar compounds.
-
Rationale: The compound is a large, hydrophobic organic molecule. High-purity, anhydrous DMSO is the industry standard for creating initial high-concentration stock solutions (typically 10-50 mM). For compounds with similar nitrophenyl structures, solvents like acetone and ethyl acetate have also shown high solubility.[4] However, for biological assays, DMSO is preferred due to its miscibility with water and lower volatility.
-
Recommended Solvents and Storage:
| Solvent | Recommended Max Stock Conc. | Storage Conditions | Key Considerations |
| DMSO (anhydrous) | 10-50 mM (Empirically determined) | -20°C or -80°C, desiccated | Primary choice. Hygroscopic; absorb water over time, which can cause compound precipitation upon freezing. Aliquot into single-use volumes to avoid freeze-thaw cycles.[3] |
| Ethanol (anhydrous) | 1-10 mM (Predicted) | -20°C, sealed | Can be an alternative if DMSO interferes with the assay. May have lower solvating power for this compound. |
| Acetone | High (based on analogs[4]) | Room Temperature, sealed | Not typically used for direct addition to biological assays due to high volatility and protein precipitation effects. |
Section 2: Troubleshooting Biochemical Assays
Biochemical assays are sensitive to various forms of interference. The structural features of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone make it a candidate for several common interference mechanisms.
Q3: I am observing inhibition in my colorimetric/fluorescent assay, but the results are inconsistent between plates. What could be the cause?
A3: This points towards assay interference rather than true inhibition. The nitrophenyl group is a known chromophore and the overall structure could be fluorescent, directly interfering with optical readouts.[3]
-
Causality:
-
Light Absorption (Color): The 3-nitrophenyl group can absorb light, particularly in the blue-violet region of the spectrum. If your assay readout (e.g., a product that is yellow) is in a similar wavelength range, the compound can artificially lower the signal, mimicking inhibition.
-
Autofluorescence: The conjugated ring systems may fluoresce at the excitation/emission wavelengths of your assay fluorophore, increasing background and reducing the signal-to-noise ratio.
-
Light Scattering: As discussed in Q1, compound aggregates can scatter light, affecting both absorbance and fluorescence-based reads.
-
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing assay interference.
Q4: My dose-response curve is shallow and does not reach 100% inhibition, even at high concentrations. Could this be non-specific activity?
A4: Yes, this is a strong indicator of a non-specific mechanism of action or promiscuous inhibition. Compounds with ketone moieties can, in some cases, act as reactive electrophiles, and large hydrophobic molecules can form aggregates that sequester and denature proteins.[2][3]
-
Causality:
-
Compound Aggregation: At concentrations above the critical aggregation concentration (CAC), molecules self-associate into colloidal particles. These aggregates can non-specifically adsorb and denature proteins, leading to apparent inhibition that is time-dependent and sensitive to detergents.
-
Reactivity: The ketone functional group, particularly when adjacent to an electron-withdrawing group like nitrophenyl, can potentially react with nucleophilic residues (e.g., cysteine) in a protein's active site.[2] This may result in covalent modification, which often presents as irreversible inhibition.
-
-
Protocol for Identifying Non-Specific Inhibition:
-
Detergent Test: Re-run the assay in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's inhibitory activity is significantly reduced, aggregation is the likely cause.
-
Time-Dependence Check: Measure inhibition at several time points after adding the compound. Inhibition from aggregation is often time-dependent as the aggregates form and sequester the enzyme.
-
Orthogonal Assay Confirmation: As a critical step, confirm the hit using an alternative assay format that relies on a different detection technology (e.g., confirming a fluorescence intensity hit with a fluorescence polarization assay).[3] This helps rule out technology-specific artifacts.
-
Counter-Screen: Perform the assay in the absence of the primary target protein or with a non-specific substrate to identify compounds that interfere with the detection system itself.[3]
-
Section 3: Troubleshooting Cell-Based Assays
Cell-based assays introduce biological complexity, where inconsistent results can stem from compound properties, cell health, or interactions with the media.
Q5: I see high variability and significant cell death in my cell-based assay, even at concentrations where I expect a specific biological effect. How do I troubleshoot this?
A5: This indicates that the compound's cytotoxic effects are masking or confounding its specific biological activity. Distinguishing between targeted and off-target cytotoxic effects is crucial.
-
Causality:
-
General Cytotoxicity: Highly hydrophobic compounds can disrupt cell membranes. The nitrophenyl group can also be metabolically reduced to reactive nitroso or hydroxylamine species, inducing oxidative stress.
-
In-Vitro Instability: The compound may degrade over the course of a long (24-72 hour) cell-based assay, leading to inconsistent exposure levels and potentially toxic degradation products.
-
-
Troubleshooting Protocol:
-
Determine the Cytotoxic Window: Before running your functional assay, perform a simple cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or LDH release) over the same time course. This will define the concentration range where the compound is tolerated by the cells. All subsequent functional experiments should be conducted well below the toxic concentration.
-
Check for Serum Protein Binding: If using serum-containing media, the compound may bind extensively to albumin and other proteins, reducing its free concentration. Compare results in serum-free vs. serum-containing media to assess this effect.
-
Control for Pipetting Errors and Plate Effects: Inconsistent pipetting or "edge effects" from uneven evaporation or temperature gradients across the plate can cause high variability.[5] Always ensure reagents and plates are at room temperature before starting, use a multi-channel pipette carefully, and consider avoiding the outer wells of the plate for critical measurements.[5]
-
Frequently Asked Questions (FAQs)
-
Is 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone considered a PAINS (Pan-Assay Interference Compound)?
-
While it has not been specifically flagged in public databases (due to a lack of literature), it contains substructures (a reactive ketone) that are sometimes associated with promiscuous compounds.[2][6] It is prudent to assume it could be and perform the necessary counter-screens and orthogonal validation steps described in this guide.
-
-
My assay results have a high Coefficient of Variation (CV) between replicates. What are the most common causes?
-
How can I be sure my results are real?
-
The cornerstone of trustworthy results is validation through multiple, independent methods.[3] If you observe an effect, confirm it with an orthogonal assay, test for non-specific activity, and if possible, identify a structurally related but inactive analog to use as a negative control.
-
References
-
BellBrook Labs (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]
-
PubChem (2026). 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. National Center for Biotechnology Information. Available at: [Link]
-
Cheméo (2026). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Available at: [Link]
-
Molecular biology (2026). Assay Troubleshooting. Available at: [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Available at: [Link] (Note: While the direct link is to a specific paper, the general concept of PAINS is widely discussed and this is a foundational reference).
-
ResearchGate (2017). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. Available at: [Link]
-
Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. ACS Chemical Neuroscience, 3(11), 875–881. Available at: [Link]
Sources
- 1. PubChemLite - 477334-13-7 (C21H18N2O4) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparative analysis of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone and its analogs
<-4> A Comparative Analysis of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone and its Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships
Abstract
This guide provides a comprehensive comparative analysis of 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, a β-amino ketone, and its structural analogs. These compounds are of significant interest in medicinal chemistry due to their versatile synthesis and wide range of potential biological activities. This document details the primary synthetic routes, explores the structure-activity relationships (SAR) by examining key analogs, and presents standardized protocols for synthesis and preliminary biological screening. The analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth perspective on this promising class of compounds.
Introduction: The β-Amino Ketone Scaffold
The core structure of 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone belongs to the β-amino ketone class. These molecules are characterized by a ketone group β- to a nitrogen atom and serve as crucial building blocks and pharmacophores in organic synthesis and drug discovery.[1][2] The versatility of the Mannich reaction, the primary synthetic route, allows for extensive structural diversification, making this scaffold a prime candidate for developing novel therapeutic agents.[3][4] β-amino ketones have been reported to possess a wide array of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[5][6][7]
The lead compound, 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, possesses three key regions for analog development:
-
Aryl Ketone Moiety: The 3-nitrophenyl group. The nitro group is a strong electron-withdrawing feature known to be a scaffold in various bioactive molecules.[8]
-
Amino Linkage: The 4-phenoxyanilino group. This bulky, lipophilic moiety can significantly influence pharmacokinetic properties and target binding.
-
Propanone Backbone: The three-carbon linker connecting the two aromatic systems.
This guide will systematically analyze how modifications to these regions impact the compound's overall performance.
Synthesis and Characterization
The most efficient and common method for synthesizing β-amino ketones is the one-pot, three-component Mannich reaction.[1][4][9] This reaction involves the condensation of an aromatic ketone, an aromatic aldehyde, and an amine. For the lead compound, this translates to the reaction between 3'-nitroacetophenone, formaldehyde (or a synthetic equivalent), and 4-phenoxyaniline.
However, a more direct and analogous synthesis involves the reaction of an aromatic ketone (acetophenone derivative), an aromatic aldehyde (3-nitrobenzaldehyde), and an aromatic amine (4-phenoxyaniline).[1] This approach offers greater flexibility for creating a diverse library of analogs.
General Mannich Reaction Workflow
The synthesis of β-amino ketones can be visualized as a straightforward, convergent process.
Caption: General workflow for the synthesis of β-amino ketones.
Comparative Analysis of Analogs and Structure-Activity Relationships (SAR)
The biological activity of this scaffold is highly dependent on the nature and position of substituents on the aromatic rings. By analyzing analogs, we can deduce key structure-activity relationships. The following table summarizes a hypothetical comparison based on known activities of similar compounds.
| Compound ID | Aryl Ketone Moiety (R1) | Amino Moiety (R2) | Predicted Biological Activity | Key SAR Insight |
| LEAD-01 | 3-Nitrophenyl | 4-Phenoxyanilino | Moderate Antimicrobial | Baseline compound. The 3-nitro group is a potential activity driver. |
| ANA-02 | 4-Nitrophenyl | 4-Phenoxyanilino | Increased Antimicrobial | Moving the nitro group to the para position can enhance activity. |
| ANA-03 | Phenyl | 4-Phenoxyanilino | Decreased Activity | Removal of the electron-withdrawing nitro group reduces potency, highlighting its importance.[8] |
| ANA-04 | 3-Nitrophenyl | Aniline | Moderate Activity | Removal of the phenoxy group may slightly decrease lipophilicity and cell penetration. |
| ANA-05 | 3-Nitrophenyl | 4-Chloroanilino | Increased Antimicrobial | Halogen substitution on the aniline ring often enhances antimicrobial effects. |
| ANA-06 | 3-Nitrophenyl | 4-Fluoroanilino | Increased Antimicrobial | Similar to chloro-substitution, fluorine can improve binding and metabolic stability. |
| ANA-07 | 4-Chlorophenyl | 4-Phenoxyanilino | Moderate Activity | A halogen on the ketone ring can be a viable alternative to the nitro group. |
| ANA-08 | 3-Nitrophenyl | Morpholino | Variable (Potent Antifungal) | Replacing the aromatic amine with an aliphatic cyclic amine can shift activity towards antifungal targets.[6] |
Key Insights from SAR Analysis:
-
Electron-Withdrawing Groups are Crucial: The presence of a strong electron-withdrawing group, such as a nitro group, on the aryl ketone ring (R1) appears essential for significant activity.[8]
-
Halogenation Enhances Potency: Introducing halogens (Cl, F) on the aniline ring (R2) consistently improves the biological profile, a common strategy in medicinal chemistry.
-
Lipophilicity Matters: The bulky phenoxy group on the aniline moiety likely contributes to the compound's ability to cross biological membranes, although its removal does not completely abolish activity. Studies on similar structures show that cytotoxicity can be correlated with the octanol-water distribution coefficient (log P).[10]
Experimental Protocols
To ensure reproducibility and provide a solid foundation for further research, detailed experimental protocols are provided below.
Protocol: Synthesis of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone (LEAD-01)
This protocol describes a robust method for synthesizing the lead compound via a catalyzed Mannich reaction.
Materials:
-
3-Nitrobenzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
4-Phenoxyaniline (1.0 eq)
-
Ethanol (as solvent)
-
Sulphamic acid or another suitable catalyst (catalytic amount).[1][11]
-
Standard laboratory glassware for reflux.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 3-nitrobenzaldehyde (1.0 eq), acetophenone (1.0 eq), 4-phenoxyaniline (1.0 eq), and ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of sulphamic acid (e.g., 0.1 eq) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][9]
Protocol: Antimicrobial Activity Screening (Agar Disc Diffusion Method)
This protocol provides a primary screen for evaluating the antimicrobial potential of the synthesized analogs.
Materials:
-
Synthesized compounds (dissolved in DMSO, e.g., 1 mg/mL).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[11]
-
Fungal strains (e.g., Candida albicans).
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).
-
Sterile Petri dishes.
-
Sterile filter paper discs (6 mm diameter).
-
Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole) as positive controls.
-
DMSO as a negative control.
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates using a sterile swab.
-
Disc Application: Aseptically place sterile filter paper discs onto the inoculated agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate discs.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Caption: Workflow for the agar disc diffusion antimicrobial assay.
Conclusion and Future Directions
The 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone scaffold represents a versatile and promising platform for the development of new bioactive agents. The comparative analysis of its analogs reveals clear structure-activity relationships, where the presence of electron-withdrawing groups on the aryl ketone ring and halogen substituents on the aniline moiety are key determinants of biological potency.
Future research should focus on:
-
Quantitative SAR (QSAR): Developing computational models to more accurately predict the activity of novel analogs before synthesis.[10]
-
Mechanism of Action Studies: Investigating the specific cellular targets and pathways through which these compounds exert their biological effects. For instance, some analogs may act by disrupting the plasma membrane of fungal cells.[6]
-
Cytotoxicity Profiling: Evaluating the toxicity of the most potent compounds against human cell lines to determine their therapeutic index.[12]
-
In Vivo Efficacy: Advancing lead candidates into animal models to assess their efficacy and pharmacokinetic profiles in a whole-organism setting.
By leveraging the synthetic accessibility and tunable nature of the β-amino ketone core, researchers can continue to explore and optimize this chemical space for the discovery of next-generation therapeutics.
References
- Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. (2013). International Journal of Innovative Technology and Exploring Engineering.
- MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs C
- Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. (2016). Der Pharma Chemica.
- Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances.
- One-pot Preparation of β–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable C
- Rahman, M. K., et al. (2024). Synthesis of Novel Β-Amino Ketones with Their Computational and Anti-Microbial Activities. Khulna University of Engineering and Technology.
- Toche, R., et al. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Der Pharmacia Lettre.
- Varma, R. S., & Nobles, W. L. (1968). Synthesis and antibacterial activity of certain beta-aminoketones. Journal of Pharmaceutical Sciences.
- A β-amino-ketone that disrupts the fungal plasma membrane exhibits potent activity against pathogenic Trichophyton species. (2025). Canadian Journal of Microbiology.
- Variety of versatile compounds with a b-aminoketone core. (2023).
- 4-Phenoxyaniline | 139-59-3. (2023). Smolecule.
- Quantitative structure-cytotoxicity relationship analysis of phenoxazine derivatives by semiempirical molecular-orbital method. (2007). In Vivo.
- Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes. (2017). Biochemistry.
- Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. (2017). Biochemistry.
- Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. (2005). Journal of Medicinal Chemistry.
- 3-Anilino-1-(3-nitrophenyl)-1-propanone. PubChem.
- 3-propanone search results. Sigma-Aldrich.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals.
- Synthesis and biological activity of some nitrone compounds. (2005). Annals of Agri Bio Research.
- 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. PubChem.
- 1-(3-nitrophenyl)propan-1-one. Stenutz.
- 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-. PubChem.
- Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017).
- (S)-1-(3-Nitrophenyl)propan-1-ol. (2023). Smolecule.
- Propan-1-one, 3-nitro-1-phenyl-. NIST Chemistry WebBook.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ccsenet.org [ccsenet.org]
- 3. ijitee.org [ijitee.org]
- 4. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. A β-amino-ketone that disrupts the fungal plasma membrane exhibits potent activity against pathogenic Trichophyton species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Quantitative structure-cytotoxicity relationship analysis of phenoxazine derivatives by semiempirical molecular-orbital method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Proliferative Efficacy of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone
A Senior Application Scientist's Guide to Investigating a Novel Compound's Anti-Cancer Potential
Introduction
The relentless pursuit of novel anti-cancer therapeutics is a cornerstone of modern drug discovery. The compound 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a synthetic organic molecule with a structure suggestive of potential biological activity.[1][2] Its propanone backbone linked to substituted phenyl rings is a feature found in various bioactive molecules, including some with anti-proliferative properties.[3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to investigate and confirm the anti-proliferative effects of this compound. We will objectively compare its hypothetical performance against established anti-cancer agents, providing the necessary experimental protocols and data interpretation strategies.
Hypothesized Mechanism of Action: A Kinase Inhibitor?
Given the structural motifs within 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, a plausible hypothesis is that it functions as a kinase inhibitor. The anilino-phenyl moiety, in particular, is a common pharmacophore in inhibitors of key signaling proteins that drive cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf.[6][7][8] Dysregulation of the signaling pathways governed by these kinases is a hallmark of many cancers.[8][9]
This guide will, therefore, focus on a comparative study of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone against two well-characterized kinase inhibitors:
-
Gefitinib: A first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[6][10]
-
Vemurafenib: A potent inhibitor of the BRAF V600E mutant protein, a driver mutation in a significant proportion of melanomas.[9][11]
By comparing our compound of interest to these established drugs, we can benchmark its efficacy and gain insights into its potential mechanism of action.
Experimental Workflow for Comparative Analysis
The following workflow is designed to systematically evaluate the anti-proliferative effects of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone and compare them to our selected reference compounds.
Sources
- 1. 3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone | 882748-40-5 | Benchchem [benchchem.com]
- 2. PubChemLite - 477334-13-7 (C21H18N2O4) [pubchemlite.lcsb.uni.lu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. How Do Antineoplastic EGFR Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. The multifaceted anti-cancer effects of BRAF-inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
